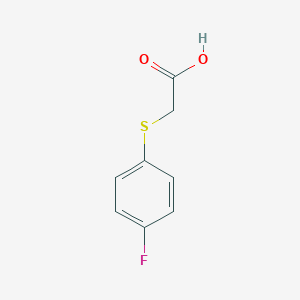

(4-Fluorophenylthio)Acetic Acid

Overview

Description

(4-Fluorophenylthio)Acetic Acid is an organic compound with the molecular formula C8H6FO2S It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenylthio)Acetic Acid typically involves the reaction of 4-fluorothiophenol with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol at a temperature of around 40°C. The reaction mixture is stirred for about an hour, followed by the addition of dilute hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenylthio)Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted phenylthioacetic acids depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods:

The synthesis of (4-Fluorophenylthio)acetic acid typically involves the reaction of 4-fluorothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is conducted at approximately 40°C for about one hour, followed by acidification to precipitate the product. This method is scalable for industrial production while maintaining high yield and purity.

Chemical Reactions:

The compound can undergo various chemical transformations, including:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Converting the thio group to thiols or sulfides.

- Substitution: The fluorine atom can be replaced with other functional groups under specific conditions.

Scientific Research Applications

This compound has a wide array of applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

As a building block in organic synthesis, this compound serves as a precursor for more complex molecules. It is particularly useful in the preparation of novel derivatives, such as 2-pyrazolines, which have potential pharmacological applications. The compound's unique properties allow for diverse functionalization pathways that are critical in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and potential mechanisms of action involving enzyme modulation and signal transduction pathways.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated moderate activity against S. aureus, highlighting its potential as a lead compound in drug development .

Medicine

The compound is being explored for its therapeutic potential in various medical applications. Ongoing research focuses on its role as an allosteric modulator of G protein-coupled receptors, which are crucial targets in pharmacology. This modulation could lead to novel treatments for diseases linked to these receptors .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into formulations that require specific reactivity or stability characteristics.

Mechanism of Action

The mechanism of action of (4-Fluorophenylthio)Acetic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

- (4-Chlorophenylthio)Acetic Acid

- (4-Bromophenylthio)Acetic Acid

- (4-Methylphenylthio)Acetic Acid

Comparison: (4-Fluorophenylthio)Acetic Acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorine-containing compound often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in research and industry .

Biological Activity

(4-Fluorophenylthio)acetic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound, also known as 2-((4-Fluorophenyl)thio)acetic acid, has the molecular formula C9H9FOS and a molecular weight of approximately 186.20 g/mol. It typically appears as a white solid with a melting point ranging from 75 to 76 °C. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability in biological systems.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, studies have shown that this compound acts as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in gene regulation and inflammation.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications to the thioether group can enhance antimicrobial efficacy.

3. Anticancer Potential

In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. For instance, compounds derived from this acid showed significant cytotoxicity against breast cancer (MCF-7), glioblastoma (U-87 MG), and pancreatic cancer (PANC-1) cell lines. The mechanism of action is believed to involve apoptosis induction through the modulation of key signaling pathways .

Synthesis Methods

Several methods have been reported for synthesizing this compound:

- Thioether Formation : The compound can be synthesized via nucleophilic substitution reactions involving 4-fluorobenzenethiol and acetic anhydride.

- Electrochemical Methods : Recent studies have highlighted electrochemical oxidative difunctionalization as a novel approach for synthesizing derivatives of this compound .

Case Study 1: Inhibition of Histone Deacetylases

A study focused on the inhibition of HDACs by this compound revealed that it effectively reduced HDAC activity in cellular models, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests potential applications in cancer therapy where HDAC inhibitors are beneficial.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent for bacterial infections.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Fluorophenylthio)Acetic Acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. One efficient method involves reacting 4-fluorothiophenol with chloroacetic acid under basic conditions (e.g., NaOH) in a polar solvent like ethanol or water. Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), temperature (60–80°C), and reaction time (6–12 hours) to minimize by-products like disulfides . Catalysts such as polyphosphoric acid can enhance cyclization efficiency in derivative synthesis (e.g., 2-pyrazolines) .

Q. How can researchers characterize this compound and identify common impurities?

Key analytical methods include:

- FT-IR : Peaks at ~1707 cm⁻¹ (C=O stretch) and ~1094 cm⁻¹ (C-S bond) confirm the carboxylic acid and thioether groups .

- NMR : ¹H NMR (DMSO-d₆) shows a singlet at δ 3.75 ppm (CH₂ group adjacent to sulfur) and aromatic protons between δ 7.13–7.45 ppm .

- Mass Spectrometry : A molecular ion peak at m/z 185 [M−H]⁻ validates the molecular formula C₈H₇FO₂S . Impurities like unreacted 4-fluorothiophenol or disulfides can be detected via HPLC with a C18 column and UV detection at 254 nm.

Q. What are the best practices for evaluating the biological activity of this compound derivatives?

- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli). Derivatives like 2-pyrazolines exhibit moderate activity (MIC range: 25–100 µg/mL), suggesting the fluorophenylthio moiety enhances membrane penetration .

- Structure-Activity Relationship (SAR) : Modify the acetic acid backbone (e.g., esterification, hydrazide formation) to assess how functional groups influence potency .

Advanced Research Questions

Q. How can computational tools guide the design of this compound derivatives with improved bioactivity?

- PASS Analysis : Predict biological activity spectra based on structure. For example, derivatives with pyrazoline scaffolds show potential as antimicrobials or anti-inflammatory agents due to sulfur and fluorine synergism .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The thioether group may form hydrophobic interactions, while the fluorine atom enhances binding specificity .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Control for Stereochemistry : Chiral derivatives (e.g., D-4-fluorophenylglycine analogs) may exhibit varying activities due to enantiomeric purity. Use chiral HPLC or circular dichroism to verify configurations .

- Standardize Assay Conditions : Variations in microbial strain susceptibility or culture media (e.g., pH, nutrient composition) can skew results. Cross-validate findings using CLSI/M07-A9 guidelines .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C). Store at 4°C in amber vials to prevent photodegradation.

- pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Buffered solutions (pH 5–7) in inert atmospheres (N₂) prevent oxidation of the thioether group .

Q. What are the challenges in scaling up derivatives like 5-(4-(4-fluorophenylthio)phenyl)pyrazolines?

- By-Product Formation : Optimize solvent systems (e.g., DMF/water mixtures) to minimize dimerization during cyclocondensation.

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity products (>95%) .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Functional Group Identification |

|---|---|---|

| FT-IR | 1707 cm⁻¹, 1094 cm⁻¹ | C=O (carboxylic acid), C-S |

| ¹H NMR (DMSO-d₆) | δ 3.75 (s, 2H), 7.13–7.45 (m) | CH₂-S, aromatic protons |

| MS (LCMS) | m/z 185 [M−H]⁻ | Molecular formula confirmation |

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEROVXUKINLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-51-4 | |

| Record name | 2-[(4-Fluorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 332-51-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.